Parl-IN-1
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Overview
Description
Parl-IN-1 is a potent inhibitor of the mitochondrial rhomboid protease PARL (presenilin-associated rhomboid-like protein). It has an IC50 value of 28 nM, indicating its high efficacy in inhibiting PARL. This compound is known for its role in activating the PINK1/Parkin pathway, which is crucial for mitophagy, a process that helps maintain mitochondrial quality by removing damaged mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parl-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving ketoamide intermediates .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Parl-IN-1 undergoes various chemical reactions, including:
Inhibition Reactions: It inhibits the cleavage of overexpressed human PGAM5 in HEK293T cells in a dose-dependent manner.
Activation Reactions: It activates the PINK1/Parkin pathway by stabilizing PINK1 and triggering its alternative cleavage and trafficking in living cells.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Ketoamide Intermediates: Used in the synthesis of this compound.
HEK293T Cells: Used in in vitro studies to observe the effects of this compound.
Major Products Formed
The major products formed from the reactions involving this compound include:
Stabilized PINK1: Leading to the activation of the PINK1/Parkin pathway.
Inhibited PGAM5 Cleavage: Resulting in the prevention of mitochondrial stress-induced cleavage.
Scientific Research Applications
Parl-IN-1 has several scientific research applications, including:
Neurological Disease Research: It is used to study the role of PARL in neurological diseases and its potential as a therapeutic target.
Autophagy and Mitophagy Studies: It is used to investigate the mechanisms of autophagy and mitophagy, particularly the PINK1/Parkin pathway.
Mitochondrial Research: It helps in understanding mitochondrial quality control and the removal of damaged mitochondria.
Drug Development: It serves as a lead compound for developing new drugs targeting PARL and related pathways.
Mechanism of Action
Parl-IN-1 exerts its effects by inhibiting the mitochondrial rhomboid protease PARL. This inhibition leads to the activation of the PINK1/Parkin pathway, which is essential for mitophagy. The molecular targets of this compound include PARL and PINK1. By stabilizing PINK1, this compound triggers its alternative cleavage and trafficking, leading to the activation of the PINK1/Parkin pathway and promoting the removal of damaged mitochondria .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Parl-IN-1 include:
This compound TFA: A trifluoroacetic acid salt form of this compound.
Other PARL Inhibitors: Various ketoamide inhibitors targeting PARL.
Uniqueness
This compound is unique due to its high potency (IC50 value of 28 nM) and its specific role in activating the PINK1/Parkin pathway. This makes it a valuable tool for studying mitophagy and developing potential therapies for diseases involving mitochondrial dysfunction .
Properties
Molecular Formula |
C40H58N6O7 |
---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-3,4-dioxo-5-(4-phenylbutylamino)pentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C40H58N6O7/c1-25(2)22-32(38(51)43-27(5)36(49)34(48)24-41-21-15-14-18-30-16-10-8-11-17-30)44-39(52)33(23-31-19-12-9-13-20-31)45-40(53)35(26(3)4)46-37(50)28(6)42-29(7)47/h8-13,16-17,19-20,25-28,32-33,35,41H,14-15,18,21-24H2,1-7H3,(H,42,47)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,32-,33-,35-/m0/s1 |
InChI Key |
XPDHSQVWDFUFJX-XJGOSSIYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C(=O)CNCCCCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)C(=O)CNCCCCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
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